alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride typically involves the reaction of 3-biphenylcarboxaldehyde with piperidine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.
Scientific Research Applications
Alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
3-Biphenylyl methanol: A related compound with a hydroxyl group attached to the biphenyl structure.
3-Biphenylyl amine: Contains an amino group instead of the piperidine moiety.
Uniqueness
Alpha-(3-Biphenylyl)-1-piperidinepropanol hydrochloride is unique due to the presence of both the biphenyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
50910-15-1 |
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Molecular Formula |
C20H26ClNO |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(3-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(12-15-21-13-5-2-6-14-21)19-11-7-10-18(16-19)17-8-3-1-4-9-17;/h1,3-4,7-11,16,20,22H,2,5-6,12-15H2;1H |
InChI Key |
ZBAYYMFPKKPUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC(=C2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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